(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one
Description
Properties
IUPAC Name |
(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-(3-methylbut-2-enoxy)-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O5/c1-13(2)7-8-23-15-4-5-16-18(11-15)26-20(21(16)22)10-14-3-6-17-19(9-14)25-12-24-17/h3-7,9-11H,8,12H2,1-2H3/b20-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LECZNJZKTIYGGY-JMIUGGIZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC4=C(C=C3)OCO4)O2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC4=C(C=C3)OCO4)/O2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one is a derivative of benzofuran and has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological properties, particularly focusing on its inhibitory effects on monoamine oxidase (MAO) enzymes and other relevant pharmacological activities.
Structure and Synthesis
The compound's structure features a benzofuran core with a dioxole moiety and an alkenyl ether side chain. Its synthesis has been reported through various methods, including solventless condensation techniques using clay catalysts, which enhance yield and reduce environmental impact . The structural integrity has been confirmed through X-ray crystallography, revealing bond lengths and angles consistent with theoretical predictions .
1. Monoamine Oxidase Inhibition
Monoamine oxidase (MAO) is an important enzyme involved in the metabolism of neurotransmitters. Inhibitors of MAO-B are particularly valuable in treating neurodegenerative diseases such as Parkinson’s disease and Alzheimer’s disease.
Recent studies have demonstrated that derivatives similar to the target compound exhibit potent MAO-B inhibitory activity:
- IC50 Values : Compounds related to benzofuran derivatives showed IC50 values as low as 0.004 µM for MAO-B inhibition, indicating strong potency .
- Mechanism of Action : These compounds act as reversible inhibitors, restoring enzyme activity upon dialysis, which is beneficial for therapeutic applications .
2. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory potential. Research indicates that certain benzofuran derivatives can inhibit lipopolysaccharide (LPS)-stimulated reactive oxygen species (ROS) production in RAW 264.7 macrophages, suggesting a mechanism for reducing inflammation .
Case Study 1: MAO-B Inhibition
A series of studies focused on the structure-activity relationship (SAR) of benzofuran derivatives revealed that specific substitutions enhance MAO-B inhibitory activity. For instance, compounds with no carbon linkers between biaryl units exhibited lower activity compared to those with para-substitutions .
| Compound | IC50 (µM) | Selectivity |
|---|---|---|
| Compound A | 0.004 | MAO-B |
| Compound B | 0.586 | MAO-A |
| Compound C | >100 | MAO-A |
Case Study 2: Anti-inflammatory Effects
In vitro experiments have shown that certain derivatives can effectively reduce ROS levels in macrophages stimulated by LPS. This suggests potential applications in managing inflammatory conditions.
| Compound | ROS Inhibition (%) |
|---|---|
| Compound D | 75% |
| Compound E | 60% |
Scientific Research Applications
Recent studies have highlighted the compound's role as a DRAK2 inhibitor , which is significant in diabetes treatment. DRAK2 (Death-associated protein kinase 2) is implicated in the apoptosis of pancreatic beta cells. In vitro studies demonstrated that derivatives of benzofuran-3(2H)-one, including compounds similar to (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one, exhibited protective effects against beta-cell apoptosis with IC50 values as low as 0.25 μM . This suggests that such compounds could be developed into therapeutic agents for diabetes management.
Synthetic Methodologies
The synthesis of benzofuran derivatives has been extensively documented, showcasing various methods that can be adapted to produce this compound. For instance, regioselective synthesis techniques have been developed to create complex substitution patterns in benzofuranones using nitroalkenes . Additionally, clay catalysis under microwave irradiation has been employed for solventless condensation reactions involving benzofuran derivatives, yielding high product yields (around 80%) .
DRAK2 Inhibitors and Diabetes
A study focused on a series of benzofuran derivatives demonstrated their potential as DRAK2 inhibitors. The research indicated that these compounds could protect pancreatic beta cells from apoptosis, suggesting their utility in diabetes treatment. The structure–activity relationship (SAR) studies revealed modifications that enhanced potency and selectivity against various kinases .
Antimicrobial Activity
Another investigation into the antimicrobial properties of benzofuran derivatives showed promising results against various pathogens. Compounds derived from similar scaffolds exhibited significant antibacterial and antifungal activities, with some derivatives demonstrating inhibition zones exceeding 20 mm against strains like Staphylococcus aureus and Escherichia coli . This positions these compounds as potential candidates for developing new antimicrobial agents.
Aurones and Drug Design
Aurones, which are structurally related to benzofurans, have been explored for their inhibitory effects on alkaline phosphatases (APs). The synthesized analogs based on aurone structures showed excellent inhibitory activity and favorable pharmacokinetic properties according to ADMET analysis, indicating their potential as lead compounds in drug design .
Q & A
Q. What are the key synthetic strategies for constructing the benzofuran-3(2H)-one core in this compound?
The benzofuran-3(2H)-one scaffold is typically synthesized via cyclization reactions or cascade rearrangements. For example, [3,3]-sigmatropic rearrangements followed by aromatization have been employed to build benzofuran derivatives (e.g., ). A common approach involves functionalizing preformed benzofuran intermediates with substituents like the benzo[d][1,3]dioxol-5-ylmethylene group through Wittig or aldol condensation. Reagents such as NaH in THF and protecting groups (e.g., benzyl ethers) are critical for regioselective modifications .
Q. How can spectroscopic methods (NMR, IR, MS) validate the structure of this compound?
- 1H/13C NMR : Peaks for the benzo[d][1,3]dioxole moiety (δ 5.95–6.85 ppm for aromatic protons) and the 3-methylbut-2-en-1-yloxy group (δ 1.65–1.85 ppm for methyl groups, δ 5.25–5.45 ppm for olefinic protons) should align with predicted splitting patterns ( ).
- IR : A strong carbonyl stretch near 1705 cm⁻¹ confirms the benzofuran-3(2H)-one lactone ( ).
- MS : Molecular ion peaks (e.g., m/z ~380–400) and fragmentation patterns (e.g., loss of the 3-methylbut-2-en-1-yloxy group) validate the molecular formula .
Q. What are the solubility and stability considerations for handling this compound in experiments?
Benzofuran-3(2H)-one derivatives are typically soluble in polar aprotic solvents (e.g., THF, DCM) but may degrade under prolonged light exposure or acidic/basic conditions. Stability tests via TLC or HPLC under varying pH and temperature are recommended. Storage under inert atmosphere at –20°C is advised .
Advanced Research Questions
Q. How can stereochemical control be achieved during the synthesis of the (Z)-configured exocyclic double bond?
The (Z)-configuration is stabilized by intramolecular hydrogen bonding or steric hindrance. For example, using bulky bases (e.g., LDA) in condensation reactions can favor the desired stereoisomer. Computational modeling (DFT) of transition states may guide reaction optimization . highlights isomerization challenges, where GCMS and NMR revealed 2% impurities due to stereochemical drift .
Q. What strategies address discrepancies between experimental and theoretical spectral data (e.g., EI-HRMS)?
Discrepancies in mass spectrometry (e.g., EI-HRMS) often arise from isotopic contributions or ion fragmentation pathways. Calibration with internal standards (e.g., fluorinated analogs) and tandem MS (MS/MS) can improve accuracy. For NMR, dynamic effects (e.g., tautomerism) may require variable-temperature studies .
Q. How can structure-activity relationships (SAR) be explored for benzofuran derivatives with similar scaffolds?
- Pharmacophore mapping : Compare the spatial arrangement of the benzo[d][1,3]dioxole and 3-methylbut-2-en-1-yloxy groups to analogs with known bioactivity (e.g., coumestrol in ).
- In silico docking : Use molecular docking to predict interactions with targets like cytochrome P450 or kinases ( ).
- Functional group swaps : Replace the 3-methylbut-2-en-1-yloxy group with other alkoxy chains to assess impact on potency .
Q. What are the challenges in scaling up the synthesis of this compound while maintaining purity?
Key issues include:
- Byproduct formation : Optimize reaction time/temperature to minimize side products (e.g., over-oxidation of the benzofuran core).
- Purification : Use column chromatography with gradients (e.g., hexane/EtOAc) or recrystallization from EtOH/water. reports 100% purity via GCMS but notes 2% isomer impurities, suggesting the need for advanced techniques like preparative HPLC .
Methodological Recommendations
- Stereochemical analysis : Combine NOESY NMR and X-ray crystallography to resolve ambiguities in double-bond geometry ().
- Data validation : Cross-reference spectral data with databases (e.g., ChemSpider) and replicate experiments to confirm reproducibility ().
- Green chemistry : Explore aqueous Suzuki coupling () or microwave-assisted reactions to reduce solvent waste.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
